

Replicating Key Experiments with GSK650394: A Comparative Guide

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Compound of Interest

Compound Name: GSK 650394

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For researchers and drug development professionals investigating the role of Serum and Glucocorticoid-Regulated Kinase (SGK), the small molecule inhibitor GSK650394 serves as a critical tool. This guide provides a comparative overview of GSK650394's performance against other known SGK inhibitors, supported by experimental data and detailed protocols for replicating key experiments.

Performance Comparison of SGK Inhibitors

GSK650394 is a potent inhibitor of SGK1 and SGK2. Its efficacy has been evaluated in various in vitro and cell-based assays, often showing superior or comparable activity to other commercially available SGK inhibitors such as EMD638683 and SI113. The following tables summarize the inhibitory concentrations (IC₅₀) of these compounds in key experiments.

Inhibitor	Target	In Vitro Kinase Assay (IC ₅₀)	Reference
GSK650394	SGK1	62 nM	[1][2]
SGK2	103 nM	[1][2]	
EMD638683	SGK1	3 μM	[3][4]
SI-113	SGK1	600 nM	[4]

Table 1: In Vitro Inhibitory Activity of SGK Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of GSK650394, EMD638683, and SI-113 against SGK1 and SGK2 in biochemical assays.

Inhibitor	Cell Line	Cell-Based Assay	IC50	Reference
GSK650394	LNCaP	Androgen-stimulated cell growth	~1 μ M	[1]
M-1	Aldosterone-stimulated short-circuit current	0.6 μ M	[5]	
EMD638683	HeLa	NDRG1 phosphorylation	3.35 μ M	
SI-113	RKO	Cell growth	8 μ M	

Table 2: Cellular Activity of SGK Inhibitors. This table presents the IC50 values of GSK650394 and other SGK inhibitors in various cell-based functional assays.

Key Experiments and Detailed Protocols

The following sections detail the methodologies for three key experiments frequently used to characterize SGK1 inhibitors.

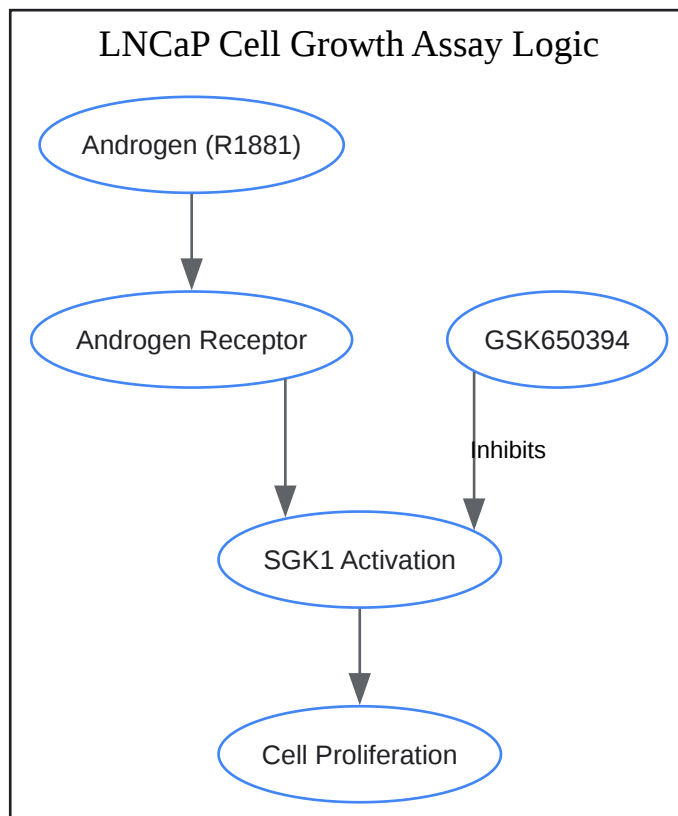
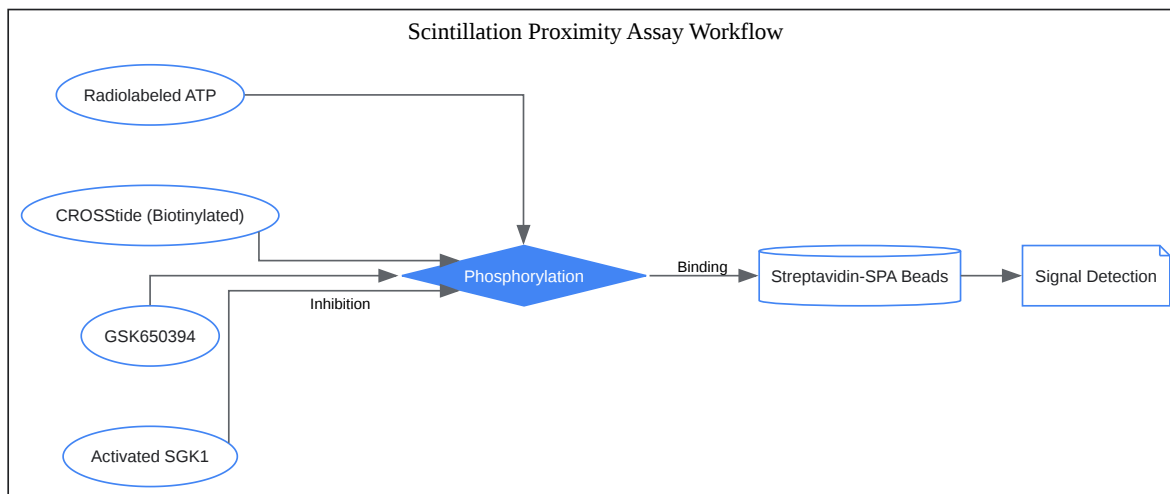
In Vitro Kinase Inhibition Assay: Scintillation Proximity Assay (SPA)

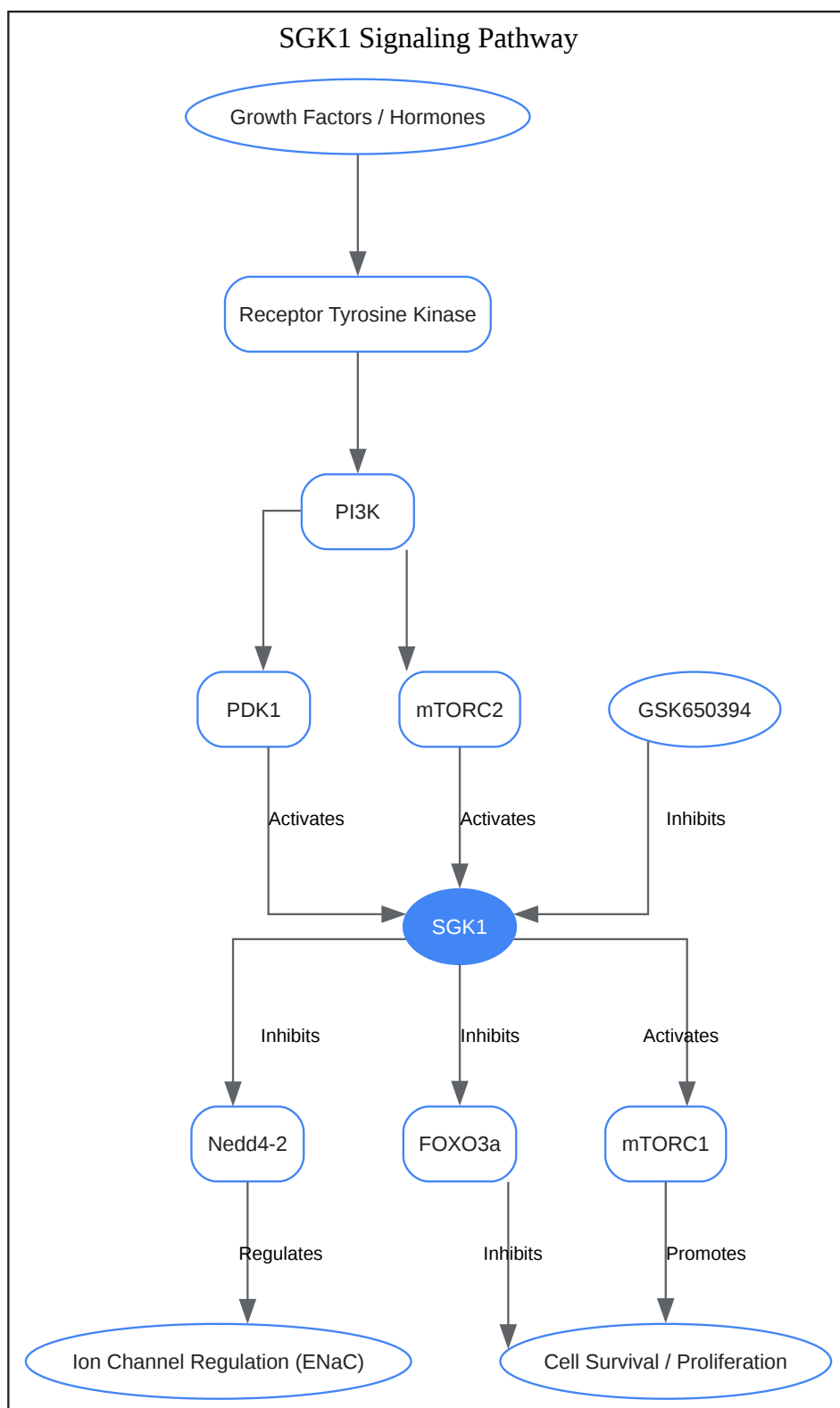
This assay quantitatively measures the inhibition of SGK1/2 kinase activity by assessing the phosphorylation of a biotinylated peptide substrate.

Experimental Protocol:

- Enzyme Activation: Activate recombinant SGK1 or SGK2 with its upstream kinase, PDK1, in the presence of ATP.

- **Inhibitor Incubation:** Incubate the activated SGK enzyme with varying concentrations of GSK650394 or other inhibitors.
- **Phosphorylation Reaction:** Initiate the phosphorylation reaction by adding a reaction mixture containing a biotinylated peptide substrate (CROSStide) and radiolabeled ATP (γ - ^{32}P -ATP or γ - ^{33}P -ATP).
- **Signal Detection:** Stop the reaction and add streptavidin-coated SPA beads. The biotinylated and phosphorylated peptide binds to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a light signal that is measured using a scintillation counter.
- **Data Analysis:** Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[\[1\]](#)





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